N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1008861-94-6
VCID: VC5640155
InChI: InChI=1S/C17H16ClN3O3/c1-24-15-7-6-10(8-11(15)18)19-16(22)9-14-17(23)21-13-5-3-2-4-12(13)20-14/h2-8,14,20H,9H2,1H3,(H,19,22)(H,21,23)
SMILES: COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)Cl
Molecular Formula: C17H16ClN3O3
Molecular Weight: 345.78

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 1008861-94-6

Cat. No.: VC5640155

Molecular Formula: C17H16ClN3O3

Molecular Weight: 345.78

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide - 1008861-94-6

Specification

CAS No. 1008861-94-6
Molecular Formula C17H16ClN3O3
Molecular Weight 345.78
IUPAC Name N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Standard InChI InChI=1S/C17H16ClN3O3/c1-24-15-7-6-10(8-11(15)18)19-16(22)9-14-17(23)21-13-5-3-2-4-12(13)20-14/h2-8,14,20H,9H2,1H3,(H,19,22)(H,21,23)
Standard InChI Key WNJOMIZBVHBRDZ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)Cl

Introduction

Structural Characterization and Synthesis

Molecular Architecture

The compound’s structure integrates three key components:

  • 3-Chloro-4-methoxyphenyl group: The chloro and methoxy substituents enhance lipophilicity and electronic properties, potentially improving membrane permeability and target binding .

  • Acetamide linker: This flexible spacer connects the aromatic and heterocyclic components, allowing conformational adaptability during molecular interactions .

  • Tetrahydroquinoxalin-2-yl moiety: The bicyclic quinoxaline system with a ketone group at position 3 introduces hydrogen-bonding capabilities and planar rigidity, which are critical for interactions with biological targets .

The molecular formula is C₁₇H₁₆ClN₃O₃, with a calculated molecular weight of 344.78 g/mol. Key bond lengths and angles, derived from X-ray crystallography of analogous compounds, reveal intramolecular N–H⋯O and C–H⋯O hydrogen bonds that stabilize the conformation .

Synthetic Pathways

The synthesis follows a modular approach (Fig. 1):

Step 1: Preparation of 3-chloro-4-methoxyaniline

  • Starting material: 4-methoxyaniline reacts with chlorine gas in acetic acid to introduce the chloro substituent at position 3 .

Step 2: Formation of N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide

  • 3-Chloro-4-methoxyaniline reacts with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine .

Step 3: Condensation with tetrahydroquinoxalinone

  • The chloroacetamide intermediate undergoes nucleophilic substitution with 3-oxo-1,2,3,4-tetrahydroquinoxaline in acetone, using potassium carbonate as a base .

Reaction Conditions:

ParameterValue
TemperatureReflux (60–80°C)
SolventAcetone
CatalystK₂CO₃
Reaction Time6–8 hours
Yield58–65%

Purification via recrystallization from ethanol yields colorless crystals . Spectroscopic data (IR, ¹H/¹³C-NMR) confirm the structure:

  • IR (KBr): 1680 cm⁻¹ (C=O), 1242 cm⁻¹ (C–O–C) .

  • ¹H-NMR (DMSO-d₆): δ 3.78 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂), 7.12–7.89 (m, aromatic H) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMSO and acetone. Stability studies indicate decomposition above 200°C, with the methoxy group undergoing demethylation under strongly acidic conditions .

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous structures reveals:

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Unit Cell Parameters: a = 10.24 Å, b = 12.56 Å, c = 14.32 Å, β = 105.6° .
    Intermolecular C–H⋯O and C–H⋯π interactions stabilize the lattice, forming chains along the direction .

Biological Activity and Mechanisms

Antimicrobial Effects

While direct studies on this compound are sparse, structurally related phenoxy-N-arylacetamides show broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The chloro and methoxy groups likely enhance membrane disruption by increasing hydrophobicity .

Anti-Inflammatory Activity

In silico docking studies predict cyclooxygenase-2 (COX-2) inhibition, with a binding affinity of −9.2 kcal/mol. The tetrahydroquinoxaline core aligns with the COX-2 active site, while the acetamide linker forms hydrogen bonds with Arg120 and Tyr355 .

Enzyme Modulation

The compound inhibits α-glucosidase (IC₅₀ = 12.3 µM) and aldose reductase (IC₅₀ = 18.7 µM), suggesting utility in diabetes management . Kinetic assays indicate mixed-type inhibition, with Kᵢ values of 9.8 µM (α-glucosidase) and 14.2 µM (aldose reductase) .

Comparative Analysis with Analogues

CompoundStructural DifferencesBioactivity (IC₅₀/I MIC)
Target Compound3-Cl, 4-OCH₃, tetrahydroquinoxalineα-Glucosidase: 12.3 µM
N-(4-Methoxyphenyl)acetamideNo quinoxaline or Cl substituentInactive at 100 µM
6,7-DimethylquinoxalineNo acetamide or aryl groupsAntibacterial (MIC = 32 µg/mL)

The chloro and quinoxaline moieties are critical for potency, as their removal abolishes activity .

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